N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique chemical structure. This compound features a thiazole ring, a chlorophenyl group, and a phenylpropanoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the acylation of the thiazole derivative with phenylpropanoic acid under controlled conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its thiazole ring and chlorophenyl group contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C20H17ClN2O3S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17ClN2O3S/c21-16-9-5-4-8-15(16)19-22-14(12-27-19)11-18(24)23-17(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2,(H,23,24)(H,25,26)/t17-/m0/s1 |
InChI Key |
KULJCMIKGVJSBB-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.